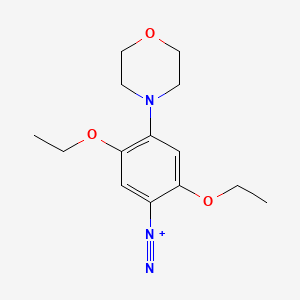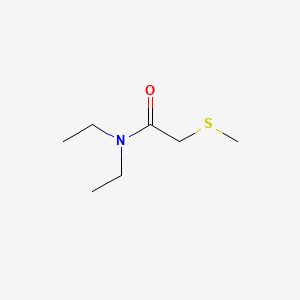
3beta-Hydroxypregna-1,4-dien-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Hydroxypregna-1,4-dien-20-one is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.462 g/mol . It is also known by other names such as δ16-Pregnenolone and 16-Dehydropregnenolone . This compound is part of the steroid lipid family and is practically insoluble in water .
Vorbereitungsmethoden
The synthesis of 3beta-Hydroxypregna-1,4-dien-20-one involves several steps. One common method includes the oxidation of pregnenolone derivatives. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3beta-Hydroxypregna-1,4-dien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone group using oxidizing agents like CrO3.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3beta-Hydroxypregna-1,4-dien-20-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3beta-Hydroxypregna-1,4-dien-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression . This interaction influences various physiological processes, including metabolism, immune response, and cell growth .
Vergleich Mit ähnlichen Verbindungen
3beta-Hydroxypregna-1,4-dien-20-one can be compared with other similar compounds such as:
Pregna-5,16-dien-20-one, 3-hydroxy-: Another steroidal compound with similar properties but different structural features.
16-Dehydropregnenolone: Shares a similar backbone but differs in the position of double bonds and functional groups.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
20272-84-8 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,15-19,23H,4-7,9,11H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
SEQJJASTRQIGNI-QGVNFLHTSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](C=C[C@]34C)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(C=CC34C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



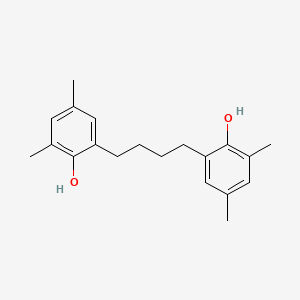


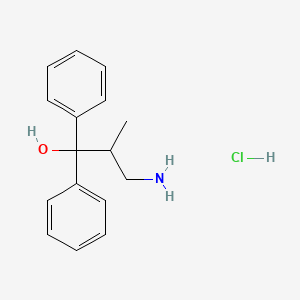
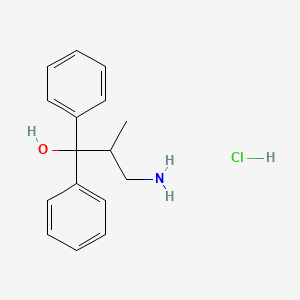
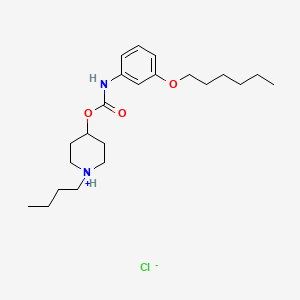
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)


